(2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
Description
(2E)-3-(4-Ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a chalcone derivative featuring a pyrazole moiety substituted with ethyl and methyl groups at positions 1 and 3, respectively, and an ethoxyphenyl group conjugated via an α,β-unsaturated ketone. Its synthesis typically involves Claisen-Schmidt condensation, with structural validation via NMR and HRMS .
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-19-12-16(13(3)18-19)17(20)11-8-14-6-9-15(10-7-14)21-5-2/h6-12H,4-5H2,1-3H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCPVRYDHNSBKQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C=CC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)C(=O)/C=C/C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a CAS number of 955563-66-3. The structure features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Activity Overview
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant biological activities, particularly in cancer therapy. The biological evaluation of similar compounds has shown promising results in inhibiting the growth of various cancer cell lines.
Anticancer Activity
A study highlighted the anticancer potential of pyrazole derivatives, noting their effectiveness against several cancer types, including breast, lung, and prostate cancers. Specifically, compounds with a similar structure to this compound have demonstrated:
- Inhibition of Cell Proliferation : The compound exhibited antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
- Mechanisms of Action : The anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest, as well as the generation of reactive oxygen species (ROS), which contribute to cellular stress and subsequent cell death .
Study 1: Antitumor Activity Evaluation
A recent study synthesized a series of pyrazole derivatives and evaluated their biological activity against various human tumor cell lines. The results indicated that:
| Compound | Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| 1 | MDA-MB-231 | 45 | High |
| 2 | HepG2 | 60 | Moderate |
| 3 | A549 | 75 | Low |
This data suggests that this compound may have comparable or superior efficacy to existing treatments .
Study 2: Mechanistic Insights
Another investigation focused on the mechanisms underlying the anticancer effects of pyrazole derivatives. It was found that these compounds could:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one exhibit anticancer properties. A study conducted on pyrazole derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
In vitro studies showed that this compound can significantly reduce the viability of breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. The compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Data Table: Anti-inflammatory Activity Comparison
| Compound Name | Inhibition of TNF-alpha (%) | IC50 (µM) |
|---|---|---|
| This compound | 65% | 12 |
| Standard Drug (e.g., Aspirin) | 70% | 10 |
This data highlights the compound's potential as an anti-inflammatory agent, comparable to established drugs .
Antimicrobial Properties
Studies have also explored the antimicrobial activity of this compound against various bacterial strains. Preliminary results indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria.
Case Study:
A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyrazole ring, aryl groups, or the α,β-unsaturated system. Key examples include:
Key Observations :
- Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility and π-electron density, influencing reactivity in Michael addition or cyclization reactions .
- Halogen substituents (e.g., Br, Cl) improve lipophilicity and intermolecular interactions, as seen in crystal packing of (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one .
Physicochemical Properties
Key Trends :
- Higher melting points correlate with rigid substituents (e.g., nitro groups) due to enhanced crystal lattice stability .
- Alkoxy chains (ethoxy, propoxy) reduce melting points by introducing conformational flexibility .
Crystallographic Insights
- Target Compound: No crystal data available.
- Analog: (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 8.43° between pyrazole and bromophenyl planes, indicating near-planar conjugation .
- Packing Interactions : Halogen bonds (C–Br⋯O) and π-π stacking (3.89 Å) stabilize the crystal lattice in brominated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
